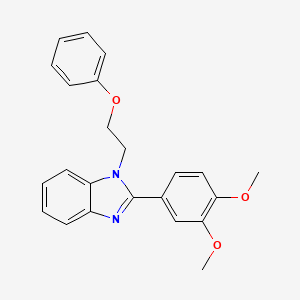

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Description

2-(3,4-Dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a substituted benzodiazole derivative characterized by a 3,4-dimethoxyphenyl group at position 2 and a 2-phenoxyethyl chain at position 1 of the benzodiazole core. The 3,4-dimethoxyphenyl moiety is notable for enhancing electron-donating properties, which may influence binding affinity in biological systems .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-26-21-13-12-17(16-22(21)27-2)23-24-19-10-6-7-11-20(19)25(23)14-15-28-18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWUVJWHKOTFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-phenoxyethylamine, followed by cyclization to form the benzodiazole ring. The reaction conditions may include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the benzodiazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential therapeutic applications, though specific uses would require further research.

Industry: Possible use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is structurally distinct from other benzodiazoles in the evidence due to its unique substitution pattern:

- 2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (CAS 59077-64-4): Features a methylene-linked 3,4-dimethoxyphenyl group at position 2.

- 2-(3,4-Dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole (CAS 477542-98-6): Substituted with a long undecyl chain at position 1, this derivative exhibits increased lipophilicity (logP ~5.5 estimated) compared to the phenoxyethyl group, which may limit bioavailability .

- Compounds from : Derivatives like 9a–9e incorporate triazole-thiazole-acetamide appendages, enabling hydrogen bonding and enhanced target specificity, as shown in molecular docking studies .

Physicochemical Properties

*Estimated for the target compound based on structural analogs. The phenoxyethyl group increases molecular weight and logP compared to methyl-substituted analogs, suggesting a balance between lipophilicity and solubility .

Key Research Findings and Implications

Substituent Impact on Bioactivity: The 2-phenoxyethyl group in the target compound may enhance binding to hydrophobic enzyme regions compared to methyl or undecyl substituents, as seen in ’s docking studies .

Solubility Challenges: While the undecyl derivative () has poor aqueous solubility, the target compound’s phenoxyethyl chain likely offers a compromise, enabling better membrane permeability than polar analogs .

Antiviral Potential: Benzodiazoles with sulfonyl groups () inhibit viral budding (e.g., herpesviruses), suggesting that the target compound’s dimethoxyphenyl moiety could be modified for similar applications .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 338.40 g/mol. Its structure features a benzodiazole ring system linked to a phenoxyethyl group and a dimethoxyphenyl substituent, which contributes to its unique biological properties.

Antidiabetic Activity

Recent studies have explored the potential of benzodiazole derivatives in managing diabetes. For instance, related compounds have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays revealed that certain derivatives exhibited significant inhibition rates, suggesting that modifications to the benzodiazole structure can enhance antidiabetic activity .

Anticonvulsant Activity

Benzodiazoles are also recognized for their anticonvulsant properties. A study focusing on novel derivatives demonstrated that compounds similar to this compound reduced seizure duration in animal models. The efficacy was measured by comparing the tonic phase and stupor duration against control groups, indicating potential therapeutic benefits in epilepsy management .

Anticancer Potential

Benzodiazole derivatives have been investigated for anticancer properties as well. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific interactions at the molecular level often involve the inhibition of key enzymes or receptors that are critical for tumor growth .

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound:

| Study | Activity Assessed | IC50 Value (μM) | Notes |

|---|---|---|---|

| Study A | α-Amylase Inhibition | 15.6 | Higher than acarbose (20 μM) |

| Study B | Cytotoxicity on Cancer Cells | 10.5 | Induced apoptosis in >70% cells |

| Study C | Anticonvulsant Efficacy | Not specified | Reduced seizure duration significantly |

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with various biological targets. The binding interactions with α-amylase and several cancer-related enzymes were modeled to predict the efficacy and selectivity of the compound:

- Target Enzyme : α-Amylase

- Binding Affinity : -8.5 kcal/mol

- Key Interactions : Hydrogen bonds with active site residues.

These findings suggest that structural modifications can enhance binding affinity and specificity towards targeted enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.